molecular formula C8H7N3O2 B2671801 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1343189-81-0

5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2671801
CAS No.: 1343189-81-0
M. Wt: 177.163
InChI Key: PPBUAKHBHXCHJD-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a carboxylic acid group at the 6-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyrazole and pyrimidine derivatives.

  • Reaction Conditions: The synthesis involves multiple steps, including cyclization reactions, which are often carried out under acidic or basic conditions, and may require heating or cooling to control reaction rates.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors or large-scale batch processes to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be used to convert the pyrimidine ring into other functional groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with catalysts like palladium on carbon (Pd/C), are employed.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Lacks the methyl group at the 5-position.

  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar structure but with a different position for the methyl group.

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Different position for the carboxylic acid group.

Uniqueness: The presence of the methyl group at the 5-position in 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid provides unique chemical and biological properties compared to its analogs, making it a valuable compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-11-7(10-5)2-3-9-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBUAKHBHXCHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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